3-Chloro-2-hydroxypropane-1-sulfonyl fluoride
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Overview
Description
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is a potent chemical compound with diverse applications in scientific research. This versatile material offers a wide range of possibilities for enhancing various studies and experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride can involve various synthetic routes. One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve direct fluorosulfonylation with fluorosulfonyl radicals. This approach is concise and efficient for producing sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , fluorinating agents, and oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various functionalized products .
Scientific Research Applications
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in the preparation of negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers.
Industry: Utilized in the preparation of surface-derivatized microcrystalline cellulose particles with strong zeta potential.
Mechanism of Action
The mechanism by which 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride include:
Uniqueness
This compound is unique due to its specific reactivity and applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its potential in drug discovery and medicinal chemistry set it apart from similar compounds.
Properties
Molecular Formula |
C3H6ClFO3S |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-chloro-2-hydroxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6ClFO3S/c4-1-3(6)2-9(5,7)8/h3,6H,1-2H2 |
InChI Key |
RGQVLPLKOPAOLU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)F |
Origin of Product |
United States |
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